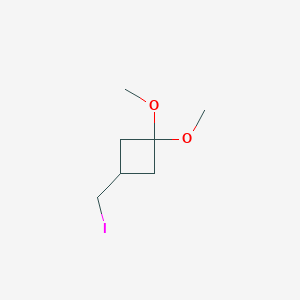
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Übersicht
Beschreibung
3-(Iodomethyl)-1,1-dimethoxycyclobutane (IMDCB) is an organoiodine compound that has been studied for its potential applications in various scientific research areas. It is a cyclic compound that contains an iodine atom in its structure, and is synthesized through the reaction of 3-iodomethyl-1,1-dimethoxycyclobutane with an appropriate reagent. IMDCB has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments and other scientific research.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
3-(Iodomethyl)-1,1-dimethoxycyclobutane and its derivatives have been used in polymer synthesis. For example, 1,1-Dimethyl-1-silacyclobutane was polymerized anionically to create poly(1,1-dimethyl silabutane), a crystalline polymer (Kawahara et al., 2004).
Nucleoside Synthesis
This compound has been used in the synthesis of conformationally locked nucleosides. For instance, 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane was used to create nucleosides with a locked conformation, which are potentially useful in medicinal chemistry (Wang, 2000).
Radical Cascade Reactions
It serves as a precursor in radical cascade reactions. For instance, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a related compound, has been utilized to generate functionalized bicyclo[3.3.0]octane derivatives in a smooth and efficient manner (Kitagawa et al., 2002).
Structural Analysis in Organic Chemistry
The gem-dimethyl effect in cyclobutane derivatives, including 1,1-dimethylcyclobutane, a related compound, is a significant concept in organic chemistry. This effect influences cyclization reactions and has been studied through various computational methods (Ringer & Magers, 2007).
Photodimerization Studies
Compounds like 1,3-Dimethyluracil have been studied for their photodimerization properties when coordinated to copper(I), leading to the formation of cyclobutane dimers. This research is important in understanding photochemical reactions in organic molecules (Kunkely & Vogler, 2000).
Eigenschaften
IUPAC Name |
3-(iodomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKIHFLRJRIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CI)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677506 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
CAS RN |
1003013-83-9 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


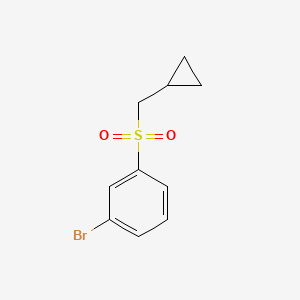
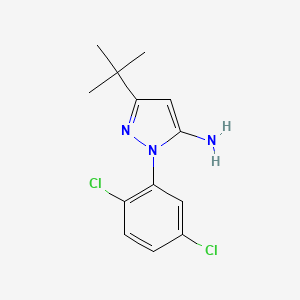
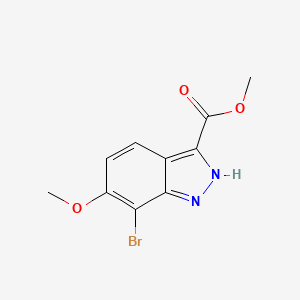
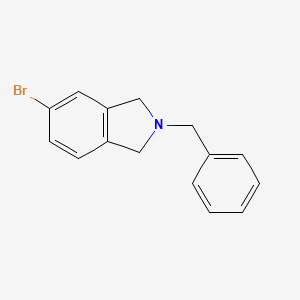


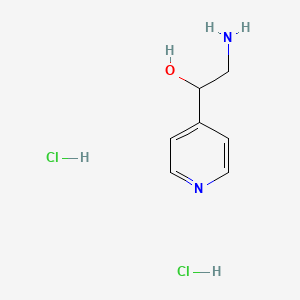
![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)


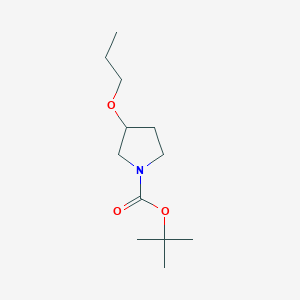
![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)
